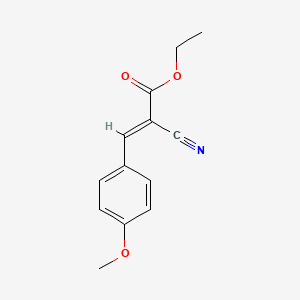

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Description

Contextualizing Cyanoacrylate Derivatives in Organic Synthesis

Cyanoacrylates are a class of organic compounds known for their rapid polymerization in the presence of moisture. wikipedia.orgpcbiochemres.com This characteristic is famously exploited in fast-acting adhesives, such as "Super Glue," where the monomer is typically an ester like ethyl 2-cyanoacrylate. wikipedia.org In the realm of organic synthesis, the reactivity of the cyanoacrylate group is harnessed for more than just adhesion. These derivatives serve as valuable intermediates and building blocks for creating a diverse array of materials and molecules. researchgate.net

The synthesis of cyanoacrylate derivatives is commonly achieved through the Knoevenagel condensation. bris.ac.ukorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), often catalyzed by a base. bris.ac.ukchemrxiv.org The versatility of this reaction allows for the introduction of various substituents, leading to a wide range of cyanoacrylate derivatives with tailored properties. Beyond polymers and adhesives, these compounds are investigated for applications in medicine as tissue adhesives and in forensic science for latent fingerprint development. wikipedia.orgbris.ac.uk

Significance of Methoxy-Substituted Aromatic Acrylates in Academic Investigation

Aromatic acrylates that bear a methoxy (B1213986) (-OCH₃) substituent on the phenyl ring are of significant interest in academic and industrial research, particularly in polymer and materials science. The presence and position of the methoxy group can profoundly influence the electronic properties of the molecule and, consequently, the physical and chemical properties of polymers derived from them. researchgate.net

Research has shown that methoxy-substituted aromatic acrylates are valuable monomers for creating polymers with specific thermal properties, such as high glass transition temperatures (Tg), which relates to the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net These characteristics are crucial for developing advanced materials, including photocrosslinkable polymers and photoresists, which are materials that change their properties upon exposure to light. researchgate.net Furthermore, there is growing interest in synthesizing these compounds from bio-based sources, such as lignin, which aligns with the broader goal of developing sustainable chemical processes. researchgate.net

Research Trajectories and Academic Relevance of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate serves as a key intermediate in the synthesis of various target molecules. It is specifically recognized as an important starting material for creating biologically and pharmacologically significant compounds, including 2-propenoylamides and 2-propenoates. nih.govresearchgate.net This highlights its relevance in the field of medicinal chemistry and drug discovery.

The primary method for its synthesis is the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate. scielo.org.mxchemsrc.com Research efforts have focused on optimizing this reaction to achieve high yields, for instance, by using catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) under mild conditions. scielo.org.mx

Detailed structural analysis of the compound has been conducted, including single-crystal X-ray diffraction studies. nih.govresearchgate.net These investigations have revealed its specific molecular conformation, showing that the molecule exists in a syn-periplanar conformation across the carbon-carbon double bond. nih.govresearchgate.net In its crystalline state, the molecules form inversion dimers linked by weak intermolecular interactions. nih.govresearchgate.net This fundamental understanding of its three-dimensional structure is crucial for predicting its reactivity and how it interacts with other molecules. The academic relevance of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is thus centered on its role as a versatile and well-characterized building block for constructing more complex and functional chemical entities.

Table 2: Spectroscopic Data for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

| Technique | Observed Peaks/Shifts |

| Infrared (IR) (KBr, cm⁻¹) | 2988, 2213 (CN), 1712 (C=O), 1583, 1177 scielo.org.mx |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 1.37 (t, 3H), 3.87 (s, 3H), 4.32-4.37 (m, 2H), 6.97 (d, 2H), 7.98 (d, 2H), 8.15 (s, 1H) scielo.org.mx |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 14.1, 55.8, 62.4, 99.4, 114.7, 116.2, 124.3, 133.6, 154.3, 163.1, 163.7 scielo.org.mx |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKGDEVERRGVFA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-29-5 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Knoevenagel Condensation Protocols for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 4-methoxybenzaldehyde (B44291), typically in the presence of a basic catalyst. pcbiochemres.com This reaction is highly efficient for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, offering high yields and stereoselectivity for the desired (E)-isomer. rsc.org

Catalytic Systems and Reaction Optimization in Knoevenagel Condensation

A plethora of catalytic systems have been developed to enhance the efficiency and sustainability of the Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. These systems range from traditional bases to more sophisticated and reusable catalysts.

Base Catalysis: Weak bases are commonly employed to facilitate the deprotonation of the active methylene group in ethyl cyanoacetate. Piperidine, often in combination with acetic acid, has been a traditional choice for this transformation. nih.gov Other amine bases such as diisopropylethylammonium acetate (B1210297) (DIPEAc) have also proven to be highly effective, with optimization studies showing that a 10% catalyst loading can lead to a 91% yield of the desired product at reflux temperatures. acs.org Sodium ethoxide is another effective base catalyst, particularly in ethanol (B145695) as a solvent. wikipedia.orgresearchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the Knoevenagel condensation. Their advantages include high polarity, potential for catalyst recycling, and often mild reaction conditions. acs.org For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) catalyzes the reaction at room temperature in the absence of organic solvents. pcbiochemres.com Other effective ionic liquid catalysts include tetraethylammonium (B1195904) tetrafluoroborate (B81430), tetrabutylammonium (B224687) chloride, [C4dabco][BF4], and 1-methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4). acs.orgnih.govresearchgate.net

Phosphine Catalysis: Triphenylphosphine (B44618) (TPP) has been identified as a mild and efficient catalyst for the Knoevenagel condensation under solvent-free conditions. This method is applicable to a wide range of aldehydes and provides excellent yields of the (E)-isomer. The reaction can be further accelerated by microwave irradiation. rsc.org

Metal-Based Catalysis: Certain metal-based systems can also catalyze this condensation. For example, a base-free Knoevenagel condensation has been reported using copper metal surfaces as the catalyst. nih.gov Additionally, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been demonstrated as an effective and reusable catalyst. oiccpress.com

Reaction Optimization: Optimization of reaction conditions is crucial for maximizing the yield and purity of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Key parameters that are often fine-tuned include the choice of catalyst, catalyst loading, reaction temperature, and reaction time. For instance, in a study utilizing DIPEAc, varying the catalyst amount from 2% to 20% revealed that 10% was optimal. acs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes, often leading to higher yields as well. pcbiochemres.com For example, a microwave-irradiated reaction of p-anisaldehyde and ethyl cyanoacetate with ammonium (B1175870) formate (B1220265) yielded the product in 80% yield in just 90 seconds. pcbiochemres.com

Interactive Data Table: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Piperidine/Acetic Acid | Toluene | Reflux | 3 h | 98 | nih.gov |

| DIPEAc (10 mol%) | - | Reflux | - | 91 | acs.org |

| Sodium Ethoxide (20 mol%) | Ethanol | Reflux | 1 h | 94-96 | wikipedia.orgresearchgate.net |

| [bmIm]OH | Solvent-free | Room Temp. | Fast | High | pcbiochemres.com |

| Triphenylphosphine | Solvent-free | - | - | Excellent | rsc.org |

| Ammonium Formate | Alumina (B75360) | Microwave (300W) | 90 s | 80 | pcbiochemres.com |

| Copper Powder | Ethanol | 56 °C | - | - | nih.gov |

| [C4dabco][BF4] | Water | Room Temp. | Short | up to 100 | nih.gov |

| [MeHMTA]BF4 (15 mol%) | Water | Room Temp. | 1-2 min | 93-100 | researchgate.net |

| Photo-Activated Carbon Dots | - | - | - | - | mdpi.com |

| DABCO/[HyEtPy]Cl | Water | - | 5-40 min | 83-99 | researchgate.net |

Solvent Effects and Green Chemistry Approaches in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Preparation

The choice of solvent can significantly impact the Knoevenagel condensation, and there is a strong trend towards developing more environmentally benign procedures.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate solvent waste and can lead to cleaner reaction profiles. rsc.orgrsc.org The use of catalysts like triphenylphosphine or carrying out the reaction under microwave irradiation on a solid support like alumina allows for the efficient synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate without a solvent. pcbiochemres.comrsc.org Another green approach is the use of grindstone chemistry, where reactants are ground together, often with a catalyst, at room temperature. bris.ac.uk

Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Knoevenagel condensation for this target molecule has been successfully performed in water using recyclable ionic liquid catalysts such as [C4dabco][BF4] and [MeHMTA]BF4, affording excellent yields in short reaction times at room temperature. nih.govresearchgate.net

Natural Catalysts: In a further push towards green chemistry, natural and biodegradable catalysts have been explored. Extracts from henna leaves and banana peels have been shown to catalyze the Knoevenagel condensation, offering an eco-friendly and cost-effective alternative to conventional catalysts. bris.ac.ukyoutube.com

Mechanistic Investigations of the Knoevenagel Pathway to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The mechanism of the Knoevenagel condensation is well-understood and proceeds through a series of reversible steps. A plausible mechanistic pathway involves the following key stages: libretexts.orgscielo.org.mx

Carbanion Formation: The reaction is initiated by the deprotonation of the active methylene compound, ethyl cyanoacetate, by a base catalyst. This generates a resonance-stabilized carbanion (enolate). The acidity of the α-protons of ethyl cyanoacetate is crucial for this step.

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This results in the formation of a tetrahedral intermediate.

Protonation: The tetrahedral intermediate is then protonated, typically by the conjugate acid of the base catalyst, to yield an aldol-type addition product.

Dehydration: The final step is the elimination of a water molecule from the aldol (B89426) adduct to form the α,β-unsaturated product, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This dehydration step is often the driving force for the reaction, as it leads to a conjugated and thermodynamically stable system. In some catalytic systems, such as with DIPEAc, the counter anion of the catalyst may play a role in facilitating this dehydration. scielo.org.mx

Exploration of Alternative and Emerging Synthetic Routes to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

While the Knoevenagel condensation is the predominant method, other synthetic strategies have been reported for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and related compounds.

Palladium-Catalyzed Heck-Type Reaction: An alternative synthesis has been described involving a palladium-catalyzed reaction. In this method, 1-bromo-4-methoxybenzene is reacted with ethyl-2-cyanoacrylate in the presence of a palladium acetate catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in dimethylformamide (DMF) at 120 °C. researchgate.netnih.gov This approach, reminiscent of a Heck reaction, provides a different disconnection strategy for forming the target molecule. organic-chemistry.orgmdpi.com

Emerging Methods for Substituted Acrylates: The broader field of organic synthesis is continually developing new methods for the preparation of substituted acrylates, which could potentially be adapted for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. These include:

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a powerful method for the synthesis of α-substituted acrylic esters in a one-pot reaction from phosphonoacetates. researchgate.net

Synthesis from Meldrum's Acid Derivatives: A facile method for synthesizing α-substituted acrylate (B77674) esters involves the reaction of 5-monosubstituted Meldrum's acids with Eschenmoser's salt. acs.orgnih.gov

Scale-Up Considerations for Laboratory and Research Production of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the industrial production of cyanoacrylates in general, a common strategy involves the initial Knoevenagel condensation to form a prepolymer or oligomer. bris.ac.ukgoogle.com This is followed by a "cracking" or depolymerization step at high temperature and reduced pressure to yield the pure monomer, which is then distilled. nih.govbris.ac.uk This process is necessary because the monomer is highly reactive and can polymerize under the condensation reaction conditions. bris.ac.uk

For the direct synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate via the Knoevenagel condensation on a larger scale, several aspects need to be addressed:

Catalyst Selection and Recovery: For large-scale production, the use of heterogeneous or recyclable catalysts is highly desirable to minimize cost and waste. Catalysts like nano-Fe3O4@EA or those supported on polymers would be advantageous. oiccpress.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing throughput and minimizing energy consumption. Continuous flow processes are being developed for the synthesis of acrylates and can offer advantages in terms of safety, efficiency, and scalability. rsc.org

Work-up and Purification: Simple and efficient purification methods are essential. Crystallization is often a preferred method for purification on a large scale. The choice of solvent for extraction and crystallization needs to be carefully considered based on cost, safety, and environmental impact.

Heat Management: The Knoevenagel condensation is an exothermic reaction. Effective heat management is critical on a larger scale to prevent runaway reactions and ensure product quality.

A documented scale-up experiment for a Knoevenagel condensation using a copper catalyst involved reacting 0.8 mol of benzaldehyde (B42025) and ethyl cyanoacetate in 1 liter of ethanol with 16 g of the catalyst, yielding 146 g (91%) of the product after recrystallization. rsc.org

Advanced Reaction Chemistry of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Nucleophilic Addition Reactions to the Activated Double Bond of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The carbon-carbon double bond in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is highly electron-deficient. This is due to the conjugative electron-withdrawing effects of both the cyano (-CN) and the ethyl ester (-COOEt) groups. This electronic deficiency renders the β-carbon of the acrylate (B77674) system highly electrophilic and susceptible to attack by a wide variety of nucleophiles.

Michael Addition Reactions with Various Nucleophiles

The conjugate addition of nucleophiles to this activated alkene system, commonly known as the Michael addition, is a primary mode of reactivity. researchgate.netmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A diverse array of nucleophiles can serve as Michael donors in this context.

Carbon Nucleophiles : Soft carbon nucleophiles, such as enolates derived from malonic esters, β-ketoesters, and ketones, readily add to the β-position. These reactions are typically catalyzed by a base, which generates the nucleophilic enolate.

Nitrogen Nucleophiles : Amines can act as effective nucleophiles in aza-Michael additions, leading to the formation of β-amino acid derivatives.

Sulfur Nucleophiles : Thiols are excellent nucleophiles for this transformation in what is known as a thia-Michael addition. These reactions are often rapid and can proceed under mild, base-catalyzed conditions. researchgate.net

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Table 1: Examples of Michael Addition Reactions

| Nucleophile (Michael Donor) | Reagent/Conditions | Product Type |

|---|---|---|

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(4-methoxyphenyl)-2-cyano-2-(ethoxycarbonyl)ethyl)malonate |

| Cyclohexanone | LHMDS, THF, -78 °C | Ethyl 2-cyano-3-(4-methoxyphenyl)-3-(2-oxocyclohexyl)propanoate |

| Piperidine | Neat, rt | Ethyl 3-(4-methoxyphenyl)-2-cyano-3-(piperidin-1-yl)propanoate |

| Thiophenol | Et3N, CH2Cl2 | Ethyl 2-cyano-3-(4-methoxyphenyl)-3-(phenylthio)propanoate |

Amination and Heteroatom Addition Pathways

Beyond simple Michael additions, the reaction of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with binucleophiles can lead to the formation of complex heterocyclic structures. A prominent example is the reaction with thiourea (B124793) in the presence of a base. This reaction proceeds via an initial thia-Michael addition, followed by an intramolecular cyclization involving the amine nucleophile and the cyano group, ultimately leading to the synthesis of highly functionalized pyrimidine (B1678525) thiones. This one-pot reaction showcases the compound's utility as a scaffold for building heterocyclic systems.

Cycloaddition Reactions Involving Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The electron-deficient nature of the double bond makes Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate an excellent component in cycloaddition reactions. wikipedia.org

[4+2] Cycloadditions (Diels-Alder Reaction) : As a potent dienophile, it is expected to react readily with electron-rich dienes in Diels-Alder reactions to form cyclohexene (B86901) derivatives. wikipedia.orgyoutube.com The reaction rate is enhanced by the electron-withdrawing cyano and ester groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

[3+2] Cycloadditions : The compound can also participate in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and nitrones to generate five-membered heterocyclic rings.

[2+2] Cycloadditions : Photochemical [2+2] cycloadditions are another possible reaction pathway, particularly with other alkenes, leading to the formation of cyclobutane (B1203170) rings. researchgate.netnih.gov These reactions often proceed via a triplet excited state. Lewis acid-promoted [2+2] cycloadditions may also be feasible. nih.gov

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Skeleton |

|---|---|---|

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene |

| [3+2] Dipolar Cycloaddition | Phenyl azide | Substituted Triazoline |

| [2+2] Photochemical Cycloaddition | Ethylene (B1197577) (hν) | Substituted Cyclobutane |

Transformations of the Ester Moiety in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The ethyl ester group is a key functional handle that can be chemically modified through several standard transformations.

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide (B78521), yields the corresponding carboxylate salt, which upon acidic workup gives 2-cyano-3-(4-methoxyphenyl)acrylic acid.

Transesterification : The ethyl group can be exchanged by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with butanol would yield butyl 2-cyano-3-(4-methoxyphenyl)acrylate. The synthesis of related (E)-butyl-3-(4-methoxyphenyl) acrylate has been achieved via transesterification of the corresponding methyl ester, demonstrating the viability of this approach. researchgate.net

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group. This reduction would typically also reduce the cyano group and the carbon-carbon double bond. Selective reduction of the ester to the corresponding allylic alcohol, (E)-2-(hydroxymethyl)-3-(4-methoxyphenyl)acrylonitrile, would require milder and more specific reagents, though this can be challenging in the presence of the other reactive groups.

Table 3: Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|

Reactivity of the Cyano Group in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The cyano group exhibits its own characteristic reactivity, providing further avenues for synthetic modification. ebsco.com

Hydrolysis : The nitrile can be hydrolyzed to a primary amide, ethyl 2-carbamoyl-3-(4-methoxyphenyl)acrylate, under controlled acidic or basic conditions. byjus.comlibretexts.orgorganicchemistrytutor.com More vigorous conditions will lead to the hydrolysis of both the cyano group and the ester, ultimately yielding 3-(4-methoxyphenyl)prop-1-ene-1,2-dicarboxylic acid after acidification. wikipedia.org

Reduction : The cyano group can be reduced to a primary amine. wikipedia.orglibretexts.org Catalytic hydrogenation (e.g., using H₂ with a Raney Nickel or Palladium catalyst) or chemical reduction with agents like LiAlH₄ would convert the cyano group to an aminomethyl group (-CH₂NH₂). libretexts.orggoogle.com As with the reduction of the ester, controlling the selectivity of this reaction in the presence of the double bond and ester can be complex.

Cycloadditions : The carbon-nitrogen triple bond can, in some cases, participate as a dipolarophile in certain cycloaddition reactions.

Table 4: Reactions of the Cyano Group

| Reaction | Reagents | Major Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), mild heat | Ethyl 2-carbamoyl-3-(4-methoxyphenyl)acrylate |

| Full Hydrolysis | NaOH, H₂O, Δ; then H₃O⁺ | 2-Carboxy-3-(4-methoxyphenyl)acrylic acid |

| Reduction | H₂, Raney Ni, high pressure | Ethyl 2-(aminomethyl)-3-(4-methoxyphenyl)propanoate |

Aromatic Substitution Reactions on the 4-methoxyphenyl (B3050149) Ring of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

The 4-methoxyphenyl ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents on the ring.

Directing Effects : The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com The acrylate substituent is a deactivating group because of its electron-withdrawing nature and would direct incoming electrophiles to the meta position. libretexts.org In a competition, the strongly activating methoxy group's directing effect dominates. Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the methoxy group (C3 and C5 of the phenyl ring).

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-cyano-3-(3-nitro-4-methoxyphenyl)acrylate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-cyano-3-(3-bromo-4-methoxyphenyl)acrylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2-cyano-3-(3-acetyl-4-methoxyphenyl)acrylate |

Computational and Theoretical Investigations of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in determining the electronic characteristics of a molecule. For Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, methods like Density Functional Theory (DFT) have been employed to compute various electronic properties. These calculations provide a microscopic understanding of the molecule's behavior.

Key electronic properties that are often investigated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial for understanding intermolecular interactions and the potential for non-linear optical (NLO) applications. For instance, theoretical studies on similar D-π-A (donor-π-acceptor) structured molecules have successfully calculated these properties, showing how electronic distribution influences the molecule's characteristics researchgate.net. The methoxy (B1213986) group (-OCH₃) acts as an electron donor and the cyano (-CN) and acrylate (B77674) groups function as electron acceptors, creating an intramolecular charge-transfer system that is key to its electronic properties.

Table 1: Calculated Electronic Properties of Related Molecules This table presents representative data for similar compounds to illustrate the outputs of quantum chemical calculations.

| Property | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | > 3.0 | Debye |

| Average Polarizability | α₀ | > 20 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability | Δα | > 30 x 10⁻²⁴ | esu |

Note: The values are illustrative and depend on the specific computational method and basis set used.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method due to its favorable balance of accuracy and computational cost arxiv.org. It is particularly effective for optimizing molecular geometries and predicting chemical reactivity.

For Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, DFT calculations, specifically using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set, have been performed to determine its most stable three-dimensional structure researchgate.net. The results of such geometrical optimizations can be validated by comparing them with experimental data from X-ray crystallography. Experimental studies show that in its solid state, the molecule adopts a syn-periplanar conformation across the C=C double bond nih.govresearchgate.net. Theoretical calculations can reproduce these structural parameters, including bond lengths and angles, with a high degree of accuracy nih.gov.

DFT is also used to predict reactivity through the calculation of global reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals and provide insight into the molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Potential | μ = (EHOMO + ELUMO)/2 | Measures the escaping tendency of electrons |

| Electronegativity | χ = -μ | Measures the power of an atom or group to attract electrons |

These parameters help in understanding how the molecule will interact with other chemical species. For instance, a high chemical hardness, as indicated by a large HOMO-LUMO gap, suggests high stability and low reactivity researchgate.net.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reaction mechanisms. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity.

For Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, the HOMO-LUMO gap (η) has been calculated to be approximately 3.06 eV researchgate.net. This relatively large gap indicates that the molecule is quite stable researchgate.net. The distribution of the HOMO and LUMO across the molecule is also significant. In similar donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule (the methoxyphenyl group), while the LUMO is centered on the electron-accepting part (the cyanoacrylate group) nih.gov. This separation of orbitals dictates the molecule's behavior in charge-transfer processes and its reactivity in pericyclic reactions. FMO analysis is crucial for predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions, where the molecule might participate ufla.br.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.59 (representative value) | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO | -0.82 (representative value) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

Note: Specific HOMO/LUMO energy values are illustrative based on similar molecules nih.gov; the gap is reported specifically for the title compound researchgate.net.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase or as single, isolated entities, Molecular Dynamics (MD) simulations can study the behavior of molecules over time in a condensed phase, such as in a solvent or a crystal lattice.

For Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, X-ray diffraction has revealed detailed information about its solid-state conformation and intermolecular interactions. The molecules are linked into inversion dimers through C—H⋯O interactions. These dimers are further arranged in a zigzag pattern and are linked by weak C—H⋯π and π⋯π stacking interactions, with a centroid-centroid separation of approximately 3.999 Å nih.govresearchgate.net.

In Silico Modeling of Reaction Mechanisms Involving Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

In silico modeling allows for the detailed investigation of reaction mechanisms at an atomic level. Given that Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a valuable starting material for synthesizing biologically important compounds nih.govresearchgate.net, understanding its reaction pathways is of great interest.

Theoretical modeling can be used to explore potential reactions, such as cycloadditions, nucleophilic additions to the activated double bond, or reactions involving the cyano group. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and determine the activation energies associated with different pathways mdpi.com.

For example, a computational study on the reaction of a similar electron-deficient alkene could involve mapping out the stepwise versus concerted pathways, determining whether the reaction proceeds via a zwitterionic intermediate or a direct cycloaddition mdpi.com. The electronic properties and FMO analysis discussed previously would serve as the foundation for these mechanistic investigations, guiding the hypothesis about how the molecule is likely to react with different reagents. Such in silico studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Derivatives and Analogues of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate: Design and Synthetic Utility

Synthesis and Characterization of Novel Derivatives through Modifications of the 4-methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a common target for structural modification to generate novel derivatives. The primary synthetic route to these compounds is the Knoevenagel condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). chemrxiv.org This method's versatility allows for the introduction of a wide range of substituents onto the phenyl ring.

Researchers have synthesized a variety of analogues by replacing the 4-methoxy group with other alkoxy substituents or by introducing multiple substitutions on the aromatic ring. chemrxiv.org For instance, derivatives bearing 2-methoxy, 3-methoxy, 4-ethoxy, 4-propoxy, and various dimethoxy and trimethoxy substitutions have been prepared and characterized. chemrxiv.orgchemrxiv.org The general synthetic scheme involves reacting the corresponding substituted benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst like piperidine. chemrxiv.org Beyond simple alkoxy groups, the entire 4-methoxyphenyl moiety can be replaced with other aromatic systems, such as a naphthalene (B1677914) ring, to create compounds like Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA). rsc.org

The characterization of these novel derivatives typically involves spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, along with elemental analysis to confirm their structures. chemrxiv.org For example, in the ¹H-NMR spectrum of Ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate, characteristic signals include a singlet for the vinylic proton around 8.3 ppm and doublets for the phenyl protons, confirming the successful condensation and the structure of the acrylate. chemrxiv.org

| Aryl Moiety (Substituent R) | Resulting Compound Name | Synthetic Precursor (Aldehyde) | Reference |

|---|---|---|---|

| 4-methoxy | Ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate | 4-methoxybenzaldehyde (B44291) | chemrxiv.org |

| 2-methoxy | Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate | 2-methoxybenzaldehyde | chemrxiv.org |

| 3,4-dimethoxy | Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)-2-propenoate | 3,4-dimethoxybenzaldehyde | chemrxiv.org |

| 3,4,5-trimethoxy | Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)-2-propenoate | 3,4,5-trimethoxybenzaldehyde | chemrxiv.org |

| 4-ethoxy | Ethyl 2-cyano-3-(4-ethoxyphenyl)-2-propenoate | 4-ethoxybenzaldehyde | chemrxiv.org |

| Naphthalene-1-yl | Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate | 1-naphthaldehyde | rsc.org |

Elaboration of the Ester Group in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate to Access Diverse Analogues

The ester functionality of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate provides another avenue for creating structural diversity. Modification of this group can be achieved through reactions such as transesterification or by starting the synthesis with a different cyanoacetate ester.

Transesterification has been employed to synthesize analogues like (E)-butyl-3-(4-methoxyphenyl) acrylate from the corresponding methyl ester by reacting it with n-butanol. researchgate.net A more direct approach involves using a different cyanoacetate ester in the initial Knoevenagel condensation. For example, reacting various substituted benzaldehydes with 2-methoxyethyl cyanoacetate yields a series of 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org This strategy allows for the incorporation of ester groups with different alkyl chains, functional groups, or solubility characteristics, thereby tuning the physicochemical properties of the resulting molecules.

| Original Ester Group | Modified Ester Group | Method/Reagent | Resulting Analogue Class | Reference |

|---|---|---|---|---|

| Ethyl | 2-methoxyethyl | Knoevenagel condensation with 2-methoxyethyl cyanoacetate | 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates | chemrxiv.org |

| Methyl | Butyl | Transesterification with n-butanol | (E)-butyl-3-(4-methoxyphenyl) acrylate | researchgate.net |

Structural Diversity through Alterations of the Cyano-acrylate Scaffold

Fundamental changes to the core cyano-acrylate scaffold lead to analogues with significantly different chemical properties and geometries. These modifications can involve replacing the aryl group with a heterocyclic system, altering the functional groups on the acrylate backbone, or changing the nature of the double bond.

One approach is to replace the 4-methoxyphenyl group with a heterocyclic ring. Syntheses of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives demonstrate the substitution of the phenyl ring with a thiophene (B33073) moiety. researchgate.net Similarly, complex heterocyclic systems can be introduced, as seen in the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, where the ester is also replaced by an amide and the phenyl ring is substituted with a pyrazole. mdpi.com

Another modification involves altering the substituents on the double bond. For instance, the synthesis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate represents a significant scaffold alteration where the aryl group is linked via an amino bridge, fundamentally changing the electronic nature of the molecule. researchgate.net These modifications highlight the synthetic flexibility of the cyano-acrylate framework in generating diverse molecular structures.

| Original Scaffold Feature | Modified Scaffold Feature | Example Compound | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl) group | 3-(thiophen-2-yl) group | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | researchgate.net |

| Ethyl ester | Amide | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | mdpi.com |

| C-C bond to aryl group | C-N bond to aryl group | (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate | researchgate.net |

Structure-Reactivity Relationships within the Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Derivative Landscape

The reactivity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its derivatives is governed by the electronic properties of the substituents on the molecule. The cyano (-CN) and ester (-COOEt) groups are strongly electron-withdrawing, which polarizes the carbon-carbon double bond. This makes the β-carbon (the one attached to the aryl ring) highly electrophilic and susceptible to nucleophilic attack, a process central to its utility as a Michael acceptor.

The nature of the substituent on the phenyl ring modulates this reactivity. Electron-donating groups, such as the 4-methoxy group, increase the electron density of the aromatic ring and can influence the reactivity of the acrylate system. Conversely, replacing the methoxy (B1213986) group with electron-withdrawing groups would be expected to increase the electrophilicity of the β-carbon. The presence of the cyano group is critical; related compounds lacking it, such as (Z)-Ethyl 3-(4-methoxyphenyl)acrylate, exhibit different reactivity profiles. nist.gov The interplay between the electron-withdrawing acrylate portion and the electronically tunable aryl moiety allows for the fine-tuning of the molecule's reactivity for specific synthetic applications.

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a Versatile Synthetic Building Block for Complex Chemical Architectures

Owing to its electronic structure, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an important starting material for the synthesis of more complex molecules, particularly heterocycles. nih.govresearchgate.net Its activated double bond readily participates in addition and cycloaddition reactions.

A prominent application is in the synthesis of pyrimidine (B1678525) derivatives. The reaction of (E)-ethyl-2-cyano-3-(aryl)acrylates with thiourea (B124793) leads to the formation of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles. researchgate.net In this reaction, the acrylate acts as a three-carbon synthon, where the nucleophilic thiourea attacks the electrophilic β-carbon, leading to a cyclization cascade that forms the pyrimidine ring. This showcases the role of the compound as a key intermediate for building pharmacologically relevant heterocyclic scaffolds. researchgate.netresearchgate.net Its utility extends to the synthesis of various 2-propenoylamides and 2-propenoates, which are also of pharmacological interest. nih.govresearchgate.net

Applications of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate in Materials Science and Polymer Chemistry Research

Polymerization Studies Utilizing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a Monomer

The polymerization behavior of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is complex. Like other cyanoacrylates, it is highly susceptible to anionic polymerization but can also participate in radical polymerization under specific conditions.

The radical polymerization of alkyl 2-cyanoacrylates is notably more challenging than their anionic polymerization. mdpi.comresearchgate.net The presence of two electron-withdrawing groups makes the double bond highly electrophilic and susceptible to nucleophilic attack, which initiates the anionic pathway. pcbiochemres.com Consequently, radical polymerization is only feasible under acidic conditions, where anionic initiators are effectively neutralized. mdpi.comresearchgate.net

The general mechanism for the radical polymerization of a cyanoacrylate monomer proceeds through the standard steps of initiation, propagation, and termination. nih.gov

Initiation: A free-radical initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), thermally decomposes to generate primary radicals. These radicals then add to the monomer's carbon-carbon double bond to form a propagating radical. nih.gov

Propagation: The newly formed radical adds to subsequent monomer units, extending the polymer chain.

Termination: The growth of polymer chains is concluded either by the combination of two growing chains (coupling) or by the transfer of a hydrogen atom from one chain to another (disproportionation). nih.gov

Research has shown that trisubstituted ethylenes like Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibit very low reactivity in radical homopolymerization, which is attributed to steric hindrance around the double bond. chemrxiv.org However, they readily undergo copolymerization with other vinyl monomers. chemrxiv.orgchemrxiv.org

While kinetic data specifically for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is not widely reported, studies on the parent monomer, ethyl 2-cyanoacrylate, provide insight into the process. The propagation and termination rate coefficients have been determined using the rotating sector method, highlighting the rapid kinetics of the reaction.

Table 1: Radical Polymerization Kinetic Data for Ethyl 2-cyanoacrylate at 30°C

| Anionic Inhibitor | k_p (L·mol⁻¹·s⁻¹) | k_t (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Acetic Acid (7.0 wt%) | 1622 | 4.11 x 10⁸ |

| 1,3-Propanesultone (0.5 wt%) | 1610 | 4.04 x 10⁸ |

Data sourced from Yamada et al. (1983) as cited in a review. mdpi.com

Anionic polymerization is the most common and rapid polymerization pathway for cyanoacrylate monomers. pcbiochemres.com The reaction can be initiated by even weak bases or nucleophiles, such as moisture (hydroxyl ions), amines, or phosphines. pcbiochemres.comafinitica.com The initiation involves the nucleophilic addition to the β-carbon of the acrylate (B77674), generating a carbanion on the α-carbon. This carbanion is highly stabilized by resonance through the adjacent cyano and ester groups, which facilitates rapid propagation and the formation of long polymer chains. pcbiochemres.com

Due to the extreme reactivity of cyanoacrylates towards anionic initiation, achieving controlled polymerization is a significant challenge. However, advances in polymer chemistry have led to explorations of controlled/living radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for creating precision polymers, has been successfully applied to other alkyl 2-cyanoacrylates. mdpi.com This technique allows for the synthesis of block copolymers with controlled molecular weights and architectures, which would otherwise be difficult to achieve through conventional radical or anionic methods. mdpi.com

To overcome the low reactivity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in radical homopolymerization, researchers have focused on its copolymerization with more reactive comonomers. This approach allows for the incorporation of the unique properties of the cyanoacrylate unit into a variety of polymer backbones.

Novel copolymers of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate have been synthesized with vinyl acetate (B1210297) (VAC) using radical initiation at 70°C. chemrxiv.org Similarly, it has been successfully copolymerized with styrene (B11656) (ST) under free-radical conditions. chemrxiv.orgchemrxiv.org The composition of the resulting copolymers can be controlled by the monomer feed ratio, enabling the tuning of material properties. The incorporation of the acrylate monomer units is typically determined through elemental analysis of the nitrogen content from the cyano group. chemrxiv.org These studies demonstrate a practical method for creating advanced materials that combine the characteristics of both monomers.

Table 2: Radical Copolymerization of Ethyl Phenylcyanoacrylates (EPCA) with Styrene

| EPCA Substituent | Mole % EPCA in Feed | Mole % EPCA in Copolymer |

|---|---|---|

| 2-ethyl | 50.0 | 42.3 |

| 2-ethoxy | 50.0 | 39.1 |

| 4-benzyloxy | 50.0 | 25.5 |

| 2,3-dimethyl | 50.0 | 18.3 |

Data is for related ethyl phenylcyanoacrylates, illustrating the general behavior in copolymerization with styrene. chemrxiv.org

Development of Novel Functional Materials Based on Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Derivatives

The distinct molecular structure of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate makes it a valuable building block for novel functional materials, particularly in the field of optoelectronics.

Molecules with an electron-donor (D) and an electron-acceptor (A) group connected by a π-conjugated bridge (D-π-A) are of great interest for their intramolecular charge transfer (ICT) properties and potential applications in optoelectronics and nonlinear optics. nih.gov

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate fits this D-π-A structural motif perfectly.

Donor (D): The 4-methoxyphenyl (B3050149) group acts as a potent electron donor.

π-Bridge: The vinyl group (C=C) serves as the conjugated bridge.

Acceptor (A): The electron-withdrawing cyano (-CN) and ethyl acrylate (-COOEt) groups function as the electron acceptor.

This molecular architecture facilitates a charge transfer from the methoxyphenyl ring to the cyano and acrylate moieties upon photoexcitation. The excellent coplanarity of the conjugated parts of the molecule enhances this delocalized electron system. nih.gov Research on closely related D-π-A compounds, such as Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, has highlighted their potential for constructing organic nanostructures. nih.gov This suggests that polymers and materials derived from Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate could be explored for applications in fields requiring specific optical or electronic properties.

The primary route for creating specialty polymers from Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate for academic research has been through copolymerization. By incorporating this monomer into copolymers with commodity monomers like styrene and vinyl acetate, researchers can systematically study how its inclusion affects the bulk properties of the final material. chemrxiv.orgchemrxiv.org These studies allow for the exploration of structure-property relationships, contributing to the fundamental understanding of how monomer structure dictates polymer characteristics such as thermal stability and solubility. The synthesis of these novel copolymers represents an ongoing area of academic exploration for designing materials with tailored functionalities. chemrxiv.org

Lack of Specific Research Data on Thin Film and Coating Applications of Poly(Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate)

Despite a comprehensive search of scientific literature, there is a notable absence of specific research dedicated to the applications of polymers derived from Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in the fields of thin film and coating technologies. The existing body of research on this specific compound primarily focuses on its synthesis, chemical structure, and crystallography. Detailed investigations into the properties and performance of its corresponding polymer, particularly in the context of thin films and coatings, have not been extensively reported.

While the broader class of poly(cyanoacrylates) has been investigated for various applications, including as adhesives and in biomedical devices, this general information cannot be directly extrapolated to the specific polymer of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate without dedicated scientific studies. The unique methoxyphenyl substitution on the acrylate is expected to influence the polymer's properties, such as its refractive index, surface energy, thermal stability, and mechanical characteristics, which are all critical for thin film and coating performance. However, without experimental data, any discussion of these properties would be purely speculative.

The current scientific landscape does not provide the detailed research findings, data tables, or in-depth analysis required to construct a thorough and scientifically accurate article on the specific applications of poly(Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate) in thin film and coating technologies as outlined in the initial request. Further research is needed to explore the potential of this polymer in materials science and to generate the data necessary for a comprehensive understanding of its performance in these applications.

Future Research Directions and Emerging Opportunities for Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Integration of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Synthesis and Reaction Chemistry into Flow Chemistry Systems

The synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, typically achieved through the Knoevenagel condensation, is a prime candidate for adaptation to continuous flow chemistry systems. nih.govgoogle.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and greater scalability. dntb.gov.uanih.gov

The implementation of a continuous-flow microreactor for the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) has demonstrated the feasibility and benefits of this approach. nih.gov By immobilizing a catalyst within the reactor, high conversion rates can be achieved with significantly reduced reaction times. nih.gov This methodology could be extrapolated to the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, potentially leading to a more efficient and sustainable production process.

Key areas for future research in this domain include:

Catalyst Development: Investigating novel heterogeneous catalysts that can be seamlessly integrated into a flow system for the Knoevenagel condensation of p-anisaldehyde and ethyl cyanoacetate.

Reactor Design and Optimization: Designing and optimizing microreactor configurations to maximize heat and mass transfer, thereby improving reaction efficiency and product selectivity.

In-line Purification: Developing integrated purification techniques within the flow system to enable the continuous production of high-purity Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Polymerization in Flow: Exploring the potential for continuous polymerization of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its derivatives in flow reactors to produce polymers with well-defined molecular weights and low polydispersity. researchgate.netrsc.org

The transition to continuous flow manufacturing for this compound and its subsequent chemical transformations would represent a significant advancement in process intensification and green chemistry.

Advancements in Computational Chemistry for Predictive Material Design Utilizing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structural, electronic, and optical properties of molecules like Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and the materials derived from them. dntb.gov.ua Such predictive modeling can accelerate the discovery and design of novel materials with tailored functionalities.

Studies on related pyrrole (B145914) derivatives have shown a strong correlation between experimental data and DFT calculations for molecular geometry, vibrational frequencies, and electronic absorption spectra. dntb.gov.ua This validates the use of computational methods to explore the potential of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in various applications.

Emerging opportunities in this area include:

Predicting Non-Linear Optical (NLO) Properties: The conjugated π-system of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate suggests potential for NLO applications. DFT calculations can be employed to predict its hyperpolarizability and assess its suitability for use in optical devices.

Modeling Polymer Properties: For polymers derived from this acrylate (B77674), computational simulations can predict key material characteristics such as glass transition temperature, mechanical strength, and thermal stability.

Crystal Structure Prediction: Computational methods can be used to predict the crystal packing and intermolecular interactions of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, which is crucial for understanding its solid-state properties and designing crystalline materials. nih.govresearchgate.net

Solvent Effects: Modeling the influence of different solvents on the reaction kinetics and thermodynamics of the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can aid in the selection of optimal reaction conditions.

The synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of this compound in the realm of materials science.

Exploration of Sustainable and Environmentally Benign Methodologies in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Research

The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis and use.

The Knoevenagel condensation, the cornerstone of its synthesis, has been the subject of numerous green chemistry innovations. These include the use of alternative energy sources and eco-friendly catalytic systems.

Promising sustainable methodologies for research involving this compound are summarized in the table below:

| Methodology | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation as a non-conventional heating source can significantly reduce reaction times for the Knoevenagel condensation. iosrjournals.orgnih.gov | Rapid heating, shorter reaction times, often higher yields, and can be performed under solvent-free conditions. iosrjournals.orgnih.gov |

| Ultrasound-Assisted Synthesis | The application of ultrasonic waves can accelerate the reaction rate through acoustic cavitation. unito.itnih.gov | Enhanced reaction rates, improved yields, and can often be conducted at lower temperatures. unito.itnih.gov |

| Ionic Liquids as Catalysts and Solvents | Ionic liquids can act as both catalysts and environmentally benign solvents for the Knoevenagel condensation, often allowing for easy catalyst recycling. rsc.orgiscience.inmdpi.com | Low vapor pressure, high thermal stability, and potential for catalyst recycling. rsc.orgiscience.inmdpi.com |

| Solvent-Free and Water-Based Syntheses | Conducting the Knoevenagel condensation in the absence of organic solvents or in water represents a significant step towards a greener process. organic-chemistry.orgdoaj.org | Reduced use of volatile organic compounds (VOCs), simplified work-up procedures, and lower environmental impact. organic-chemistry.orgdoaj.org |

| Heterogeneous Catalysis | The use of solid-supported catalysts simplifies product purification and allows for catalyst reuse, minimizing waste. doaj.orgresearchgate.netdntb.gov.ua | Ease of separation from the reaction mixture, potential for continuous flow applications, and improved catalyst stability. doaj.orgresearchgate.netdntb.gov.ua |

By embracing these green methodologies, the environmental footprint associated with the synthesis and application of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be substantially reduced.

Discovery of Novel Academic Applications in Unexplored Chemical Domains

The unique chemical structure of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate opens doors to a multitude of applications beyond its current use as a synthetic intermediate. Its potential in materials science, polymer chemistry, and biomedical fields is ripe for exploration.

The cyanoacrylate functional group is well-known for its adhesive properties and its ability to undergo rapid polymerization. mdpi.comrbcp.org.br This reactivity, combined with the electronic properties imparted by the methoxyphenyl group, creates exciting opportunities for the development of novel functional materials.

Potential unexplored chemical domains for this compound include:

Advanced Adhesives and Coatings: The development of specialized adhesives with tailored properties, such as biocompatibility for medical applications or specific optical properties for electronic devices. mdpi.comrbcp.org.brnih.govresearchgate.netnih.gov

Biomedical Materials: The use of polymers derived from Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical implants. nih.govresearchgate.net

Organic Electronics and Photonics: The incorporation of this molecule into organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or as a component in nonlinear optical materials due to its conjugated system.

Sensor Technology: The development of chemosensors where the interaction of an analyte with the molecule leads to a detectable change in its optical or electronic properties. A similar compound, Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate, has been shown to be a fluorescent probe for hydrazine. researchgate.netrsc.org

Functional Polymers: The synthesis of novel copolymers with unique thermal, mechanical, or optical properties by polymerizing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with other monomers.

The exploration of these and other uncharted territories will undoubtedly lead to the discovery of new and valuable applications for this versatile chemical compound.

Q & A

Q. What ecotoxicological models assess its environmental persistence?

- Methodological Answer : Employ OECD 301 biodegradability tests and Daphnia magna acute toxicity assays. Monitor hydrolysis rates at varying pH and use LC-MS to detect degradation products. Reference NIOSH exposure guidelines for workplace safety .

Conflict Resolution & Best Practices

- Polymorphism Issues : If conflicting crystallographic data arise (e.g., monoclinic vs. orthorhombic forms), verify via SC-XRD with multiple crystals and compare unit cell parameters .

- Bioactivity Variability : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antifungal tests) and validate with positive controls (e.g., fluconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.